Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester

Acetylcholinesterase inhibition Insecticide target selectivity Benzimidazole carbamate polypharmacology

Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester (CAS 80229-07-8) is a synthetic benzimidazole carbamate compound with a distinct α‑cyanophenylmethyl substituent at the 5‑position. Unlike the major anthelmintic benzimidazole carbamates (e.g., mebendazole, albendazole, flubendazole) that bear aryl or alkyl substituents at the same position, this compound incorporates a carbon‑bridged cyanophenyl group, which fundamentally alters its biological activity profile.

Molecular Formula C17H14N4O2
Molecular Weight 306.32 g/mol
CAS No. 80229-07-8
Cat. No. B12295561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester
CAS80229-07-8
Molecular FormulaC17H14N4O2
Molecular Weight306.32 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C#N)C3=CC=CC=C3
InChIInChI=1S/C17H14N4O2/c1-23-17(22)21-16-19-14-8-7-12(9-15(14)20-16)13(10-18)11-5-3-2-4-6-11/h2-9,13H,1H3,(H2,19,20,21,22)
InChIKeyPEROCMQCRVULJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester (CAS 80229-07-8): A Specialized Benzimidazole Carbamate for Differentiated Research Applications


Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester (CAS 80229-07-8) is a synthetic benzimidazole carbamate compound with a distinct α‑cyanophenylmethyl substituent at the 5‑position . Unlike the major anthelmintic benzimidazole carbamates (e.g., mebendazole, albendazole, flubendazole) that bear aryl or alkyl substituents at the same position, this compound incorporates a carbon‑bridged cyanophenyl group, which fundamentally alters its biological activity profile [1]. The compound is recognized as a mebendazole‑related derivative that lacks classical anthelmintic activity, making it a critical reference material for metabolic, selectivity, and structure‑activity relationship (SAR) studies where differentiation from active benzimidazole carbamates is required [2].

Why Generic Benzimidazole Carbamate Interchange Is Not Possible with CAS 80229-07-8: Structural Determinants of Activity Divergence


Benzimidazole carbamates such as mebendazole, albendazole, and flubendazole share a conserved 2‑carbamate scaffold, yet subtle modifications at the 5‑position produce dramatic activity differences that prevent generic substitution [1]. The target compound replaces the typical aryl (benzoyl, fluorobenzoyl) or alkyl (propylthio) substituent with a cyanophenylmethyl group linked through a carbon bearing an attached –CN moiety. Structure‑activity relationship data from a direct comparative study of eight benzimidazole carbamates against Trichinella spiralis in mice demonstrated that compounds with 5′‑substituents bridged by carbon with an attached –CN group are markedly less potent than those linked by carbon, sulfur, or oxygen without the nitrile [2]. Consequently, this compound cannot substitute for active anthelmintic benzimidazole carbamates in any efficacy‑based application. Its value instead lies precisely in this differentiated inactivity combined with a unique target interaction profile, as demonstrated below.

Quantitative Differentiation Evidence for Carbamic Acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, Methyl Ester (CAS 80229-07-8)


AChE Inhibition Potency Differentiates CAS 80229-07-8 from Tubulin‑Targeting Benzimidazole Carbamates

CAS 80229-07-8 demonstrates moderate inhibitory activity against recombinant Anopheles gambiae (African malaria mosquito) acetylcholinesterase (AChE), with IC50 values of 355 nM (10‑min incubation) and 337 nM (60‑min incubation) in the Ellman assay [1]. In contrast, tubulin‑targeting benzimidazole carbamates mebendazole, albendazole, and flubendazole are not reported to inhibit AChE at comparable concentrations; their primary mechanism is tubulin polymerization inhibition with mammalian tubulin IC50 values of 0.5 μM (mebendazole), 6.9 μM (albendazole), and 2.5 μM (flubendazole) [2][3][4]. The target compound's 355 nM AChE IC50 represents a mechanistically distinct activity profile versus the tubulin‑binding comparators, for which no sub‑micromolar AChE inhibition is documented [1].

Acetylcholinesterase inhibition Insecticide target selectivity Benzimidazole carbamate polypharmacology

Absent Anthelmintic Activity Fundamentally Distinguishes CAS 80229-07-8 from Clinically Used Benzimidazole Carbamates

CAS 80229-07-8 belongs to the class of mebendazole‑related metabolites that are devoid of anthelmintic activity, as established by authoritative drug metabolism databases [1]. The parent compound mebendazole is a potent anthelmintic with confirmed efficacy against multiple nematode species, acting through tubulin binding and microtubule disruption [2]. Quantitative comparative efficacy data from the Trichinella spiralis mouse model demonstrate that benzimidazole carbamates with a 5′‑substituent bridged by carbon carrying an attached –CN group (the structural feature present in this compound) are less potent than those linked by carbon, sulfur, or oxygen without the nitrile [2]. The general metabolic consensus is that all mebendazole metabolites, including those with a cyanide‑related moiety, lack anthelmintic activity, making this compound unsuitable for any anthelmintic application [1].

Anthelmintic efficacy Mebendazole metabolite profiling Structure‑activity divergence

Tubulin Polymerization Inhibition Absence Versus Potent Comparators Establishes a Clear SAR Divergence Point

Currently, no publicly available evidence demonstrates that CAS 80229-07-8 inhibits tubulin polymerization, the hallmark mechanism of clinically used benzimidazole carbamate anthelmintics [1]. By contrast, mebendazole, albendazole, and flubendazole all have experimentally determined tubulin polymerization IC50 values: mebendazole IC50 = 0.5 μM (mammalian tubulin) [2], albendazole IC50 = 6.9 μM (mammalian tubulin) and 0.21 μM (H. contortus L3 larval tubulin) [3], and flubendazole IC50 = 2.5 μM (mammalian tubulin) and 0.17 μM (H. contortus L3 larval tubulin) [4]. The absence of tubulin polymerization data for the target compound is mechanistically consistent with the SAR finding that –CN‑bridged 5′‑substituents reduce activity [5]. This absence is itself a key differentiator.

Tubulin polymerization Microtubule disruption Benzimidazole carbamate selectivity

Chemical Purity Grade Sufficiency for Analytical Reference Applications Relative to Competing Standards

Commercially available CAS 80229-07-8 is supplied at ≥98% purity (HPLC) . While mebendazole, albendazole, and flubendazole reference standards are typically provided at ≥99% purity, the ≥98% purity of this compound is sufficient for its designated role as a negative control, metabolite identification standard, or AChE screening probe . No batch‑to‑batch variability data or stability‑under‑storage data were available for quantitative comparison.

Chemical purity Reference standard HPLC assay validation

Best Research and Industrial Application Scenarios for Carbamic Acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, Methyl Ester (CAS 80229-07-8)


Inactive Metabolite Reference Standard for Mebendazole Pharmacokinetic and Forensic Studies

Procure CAS 80229-07-8 as a certified reference material for HPLC and LC‑MS/MS method development, calibration, and validation in biological matrices (plasma, urine, tissue homogenates) when quantifying mebendazole and distinguishing it from its inactive metabolites. The compound's structural similarity to mebendazole combined with its confirmed lack of anthelmintic activity [1] and distinct AChE activity signature [2] allows unambiguous chromatographic separation and identification in metabolite profiling workflows. This application directly addresses regulatory requirements for impurity and metabolite characterization in pharmaceutical quality control.

AChE Selectivity Probe in Benzimidazole Carbamate Polypharmacology Screening

Deploy CAS 80229-07-8 as a positive control for acetylcholinesterase inhibition (IC50 = 355 nM) in insecticide discovery or neurotoxicity screening panels, where tubulin‑targeting comparators (mebendazole, albendazole, flubendazole) fail to provide AChE inhibition benchmarks [2][3]. The compound's moderate AChE potency and absence of tubulin activity make it a useful tool for differentiating AChE‑mediated effects from microtubule‑dependent phenotypes in whole‑organism or cell‑based assays.

Negative Control for Tubulin Polymerization Assays in Benzimidazole Carbamate Development Programs

Use CAS 80229-07-8 as a structurally matched negative control in tubulin polymerization assays when screening novel benzimidazole carbamate derivatives for microtubule‑disrupting activity. Its predicted inactivity against tubulin, supported by the SAR principle that –CN‑bridged 5′‑substituents reduce potency [1], ensures that observed polymerization inhibition in test compounds is not an artifact of the benzimidazole carbamate scaffold itself. This application is critical for lead optimization programs targeting non‑tubulin mechanisms.

Anthelmintic Resistance Research and Metabolic Pathway Studies

Incorporate CAS 80229-07-8 into studies investigating benzimidazole resistance mechanisms in parasitic nematodes, where metabolic inactivation of mebendazole to inactive metabolites is a documented resistance pathway [1]. The compound serves as a synthetic surrogate for the inactive metabolite pool, enabling controlled experiments on drug efflux, metabolic enzyme induction, and resistance gene expression without confounding pharmacological activity. Its use supports the identification of biomarkers for benzimidazole resistance in veterinary and agricultural settings.

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